molecular formula C9H12O3 B2419313 Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid CAS No. 1865723-93-8

Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B2419313
CAS No.: 1865723-93-8
M. Wt: 168.192
InChI Key: VEIXZWOLIRWSDW-FSDSQADBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(1R,2R,4R)-5-oxobicyclo[222]octane-2-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[222]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid typically involves the enantioselective construction of the bicyclic scaffold. One common method is the Diels-Alder reaction, followed by ring-closing metathesis . The reaction conditions often include the use of molecular iodine in acetonitrile for iodocyclization of cyclohexane-containing alkenyl alcohols .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups to the compound.

    Reduction: This can be used to modify the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more reduced form of the compound.

Scientific Research Applications

Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in metabolic processes . The compound’s bicyclic structure allows it to fit into enzyme active sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to act as a scaffold for drug development and its potential enzyme inhibitory activity make it particularly valuable in medicinal chemistry.

Properties

IUPAC Name

(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-8-4-5-1-2-6(8)3-7(5)9(11)12/h5-7H,1-4H2,(H,11,12)/t5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIXZWOLIRWSDW-FSDSQADBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)C1CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC(=O)[C@H]1C[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.